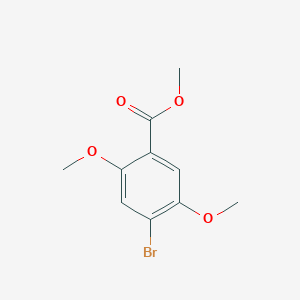

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

Description

The utility of a synthetic intermediate is defined by the functional groups it carries and their potential for transformation. In 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester, each substituent—the ester, the halogen, and the methoxy (B1213986) groups—plays a distinct and significant role, contributing to its value in modern synthetic strategies.

Methyl esters are a foundational functional group in organic synthesis for several reasons. As derivatives of carboxylic acids, they serve as a protecting group, masking the reactivity of the acidic proton and the nucleophilicity of the carboxylate. This allows other chemical transformations to be performed on the molecule without interference from the carboxylic acid moiety.

Furthermore, the methyl ester group is a stable and readily handled functional group that can be easily converted back to the carboxylic acid via saponification or transformed into other functional groups. For example, it can undergo reduction to form a primary alcohol, react with Grignard reagents to yield tertiary alcohols, or be converted into amides through aminolysis. This versatility makes methyl esters, including this compound, key intermediates in multi-step synthetic pathways.

The presence of both a halogen (bromine) and two electron-donating methoxy groups on the aromatic ring of this compound creates a molecule with highly tunable reactivity. Halogenated aromatic compounds are indispensable in modern organic chemistry, primarily due to their participation in a wide array of metal-catalyzed cross-coupling reactions. The bromine atom serves as a synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthesis for constructing complex molecular frameworks from simpler precursors. nbinno.com

The two methoxy groups significantly influence the electronic properties of the aromatic ring. As strong electron-donating groups, they activate the ring towards electrophilic aromatic substitution. Their placement at the 2- and 5-positions also directs the regioselectivity of subsequent reactions. This electronic influence, combined with the reactivity imparted by the bromine atom, makes halogenated and dimethoxy-substituted aromatic systems powerful platforms for building diverse and highly functionalized molecules.

This compound, identified by its CAS number 855749-57-4, is recognized as a valuable research chemical and building block. aobchem.com Its synthesis originates from its parent carboxylic acid, 4-bromo-2,5-dimethoxybenzoic acid, whose structure has been unambiguously confirmed through various synthetic methods and spectroscopic analysis. mdma.ch The ester is typically formed through standard esterification procedures.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 855749-57-4 | aobchem.comavantorsciences.comcato-chem.com |

| Molecular Formula | C₁₀H₁₁BrO₄ | aobchem.comavantorsciences.comcato-chem.com |

| Molecular Weight | 275.10 g/mol | avantorsciences.comcato-chem.com |

| MDL Number | MFCD28738428 | aobchem.comavantorsciences.com |

While specific, published applications of this exact isomer are not widespread, the academic relevance of this compound can be understood from the extensive use of its structural motifs and isomers in current research. Bromo-dimethoxy substituted benzoic acids are key intermediates in the synthesis of pharmacologically relevant heterocyclic compounds. For instance, the closely related isomer 2-bromo-4,5-dimethoxybenzoic acid is a documented starting material for the metal-free synthesis of novel isocoumarins, a class of compounds with significant biological activity. acs.org

The 2,5-dimethoxy substitution pattern is a core feature of many psychoactive phenethylamines, and intermediates bearing this scaffold are crucial for forensic analysis and medicinal chemistry research. The combination of the reactive bromine site for cross-coupling, the modifiable ester group, and the electronically rich aromatic core positions this compound as a potent intermediate for the synthesis of novel compounds in drug discovery and materials science. nbinno.com Its commercial availability underscores its role as a ready-to-use building block for researchers exploring the synthesis of complex organic molecules. aobchem.comavantorsciences.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMGSRZYKUZJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 2,5 Dimethoxy Benzoic Acid Methyl Ester

Established and Evolving Synthetic Pathways

Traditional and refined synthetic routes to 4-bromo-2,5-dimethoxy-benzoic acid methyl ester often involve multi-step sequences that prioritize yield and reliability. These pathways are foundational in organic synthesis and have been optimized over time for efficiency.

Esterification Reactions of 4-Bromo-2,5-dimethoxybenzoic Acid Precursors

A primary and direct method for synthesizing the target compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2,5-dimethoxybenzoic acid. This transformation is a classic example of nucleophilic acyl substitution.

One common approach involves the use of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com This Fischer esterification is an equilibrium-driven process where the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by methanol.

Alternatively, the carboxylic acid can be activated using a reagent like thionyl chloride. This converts the hydroxyl group of the acid into a better leaving group, forming an acyl chloride intermediate. The subsequent reaction with methanol proceeds rapidly and irreversibly to yield the methyl ester. A notable synthesis involves cooling the precursor acid and anhydrous methanol to 0 °C before the slow, dropwise addition of thionyl chloride, followed by heating to 80 °C for two hours to complete the reaction. chemicalbook.com

| Method | Reagents | Conditions | Yield |

| Acid-Catalyzed Esterification | 4-bromo-2-methylbenzoic acid, Methanol, Sulfuric acid | Catalysis | Not specified |

| Thionyl Chloride Activation | 4-bromo-3,5-dimethoxybenzoic acid, Anhydrous methanol, Thionyl chloride | 0 °C to 80 °C, 2 hours | Quantitative |

Regioselective Bromination of Dimethoxy-Benzoic Acid Methyl Esters

Another strategic pathway involves introducing the bromine atom onto the aromatic ring of a pre-existing dimethoxy-benzoic acid methyl ester. The success of this method hinges on the regioselective control of the electrophilic aromatic substitution reaction. The starting material for this approach would be 2,5-dimethoxybenzoic acid methyl ester.

The powerful activating and ortho-, para-directing effects of the two methoxy (B1213986) groups guide the incoming electrophile (bromine). The C4 position is sterically accessible and electronically activated by both the C2 and C5 methoxy groups, making it the preferred site for bromination.

For a closely related substrate, 2,5-dimethoxybenzaldehyde, bromination has been successfully carried out using a solution of bromine in glacial acetic acid at room temperature over 24 hours. mdma.ch This method, when applied to 2,5-dimethoxybenzoic acid methyl ester, is expected to yield the desired 4-bromo product with high selectivity due to the similar directing effects of the substituents.

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

| 2,5-dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid (GAA) | Room temperature, 24 hours | 4-bromo-2,5-dimethoxybenzaldehyde |

Strategic Functional Group Interconversions Leading to the Compound

The synthesis can also be approached by performing strategic interconversions of functional groups on a pre-assembled aromatic core. This allows for flexibility in the choice of starting materials and synthetic routes.

One such strategy begins with the formylation and subsequent oxidation of the dimethyl ether of bromohydroquinone (B146026) to produce 4-bromo-2,5-dimethoxybenzoic acid. mdma.ch This acid precursor can then be readily converted to the target methyl ester via the esterification methods described previously.

Another example of functional group interconversion involves a Sandmeyer-type reaction. A synthesis for a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, starts with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com The amino group is first converted to an iodo group via diazotization with sodium nitrite (B80452) followed by reaction with an iodide salt. The iodo group is then displaced by a cyanide group. google.com This highlights how an amino group can be replaced with a variety of other functionalities, including bromine, providing a versatile entry point to different substituted benzoic acid esters.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of novel and sustainable methods that are not only efficient but also environmentally benign. These approaches focus on the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency and sustainability of chemical synthesis. In the context of producing this compound and its precursors, several catalytic systems have been employed.

The esterification of the parent carboxylic acid is itself often catalyzed by mineral acids like sulfuric acid. google.com More advanced catalytic methods are seen in the synthesis of the precursors. For instance, the oxidation of 2-bromo-4,5-dimethoxy toluene (B28343) to 2-bromo-4,5-dimethoxybenzoic acid (an isomer of the direct precursor) can be effectively carried out using potassium permanganate (B83412) under the catalysis of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This catalytic approach facilitates the reaction between the aqueous oxidant and the organic substrate.

Furthermore, palladium catalysis is a cornerstone of modern organic synthesis. A patent for the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester illustrates a palladium-catalyzed reaction between methyl 4-bromo-2-methylbenzoate and potassium vinylfluoroborate, demonstrating the power of transition metal catalysis in forming new carbon-carbon bonds on related structures. google.com

Green Chemistry Principles Applied to its Preparation

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of focus is the replacement of hazardous reagents and solvents. For example, in bromination reactions, traditional solvents like carbon tetrachloride are often replaced with less toxic alternatives such as acetonitrile (B52724) or benzene (B151609). researchgate.net Greener bromination methods have also been explored for related compounds, utilizing systems like hydrogen peroxide with ammonium (B1175870) bromide or Oxone® with sodium bromide in aqueous solutions, which avoid the use of elemental bromine and hazardous organic solvents. sciencemadness.org

Another green principle is maximizing atom economy. Esterification reactions using catalytic acid and methanol are generally atom-economical, with water being the only byproduct. The development of catalytic routes, as discussed above, also aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions, which in turn reduces energy consumption.

Retrosynthetic Analysis and Disconnection Strategies for the Compound

Retrosynthetic analysis is a powerful methodology in organic synthesis for devising synthetic routes to a target molecule. It involves deconstructing the molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This section outlines the primary retrosynthetic strategies for the synthesis of this compound, highlighting key bond disconnections and the corresponding synthetic precursors.

The primary disconnections for this compound can be envisioned at three key locations: the ester linkage, the carbon-bromine bond, and the carbon-carbon bonds of the benzene ring. These lead to two principal synthetic strategies: a late-stage bromination approach and an early-stage bromination approach.

Strategy A: Late-Stage Bromination

This strategy prioritizes the formation of the core substituted benzene ring and the ester functionality before the introduction of the bromine atom.

Disconnection 1: C-Br Bond

The initial disconnection breaks the aryl carbon-bromine bond. This retrosynthetic step points to 2,5-dimethoxy-benzoic acid methyl ester as the immediate precursor. The forward reaction would be an electrophilic aromatic substitution, specifically a bromination reaction.

Disconnection 2: C-O Bond (Ester)

Further deconstruction of the precursor, 2,5-dimethoxy-benzoic acid methyl ester, involves disconnecting the ester linkage. This leads to 2,5-dimethoxybenzoic acid and a methylating agent. The corresponding forward reaction is a classic esterification.

Disconnection 3: C-C and C-O Bonds (Aromatic Ring)

The synthesis of 2,5-dimethoxybenzoic acid can be traced back to simpler starting materials. A plausible precursor is hydroquinone , which can be doubly methylated to form 1,4-dimethoxybenzene. Subsequent introduction of the carboxylic acid group, for instance, through formylation followed by oxidation, would yield the desired acid.

Strategy B: Early-Stage Bromination

In this alternative approach, the bromine atom is incorporated into the aromatic ring at an earlier stage of the synthesis.

Disconnection 1: C-O Bond (Ester)

Similar to the first strategy, the initial disconnection can be the ester linkage, leading to 4-bromo-2,5-dimethoxybenzoic acid as the key intermediate. The forward reaction is an esterification.

Disconnection 2: C-C and C-O Bonds (Substituted Benzene Ring)

The synthesis of 4-bromo-2,5-dimethoxybenzoic acid can be approached from brominated precursors. One potential route starts with the dimethyl ether of bromohydroquinone . Formylation of this intermediate followed by oxidation would introduce the carboxylic acid group at the desired position.

Another variation of this strategy involves starting with a differently substituted toluene derivative. For instance, a related synthesis of an isomer, 2-bromo-4,5-dimethoxybenzoic acid, begins with 3,4-dimethoxy-toluene, which undergoes directed bromination and subsequent oxidation of the methyl group to a carboxylic acid. This demonstrates the feasibility of building the substituted benzoic acid from a toluene precursor.

Summary of Retrosynthetic Pathways and Key Intermediates

| Target Molecule | Disconnection Point | Precursor(s) | Synthetic Strategy |

| This compound | C-Br | 2,5-Dimethoxy-benzoic acid methyl ester | Late-Stage Bromination |

| This compound | C-O (Ester) | 4-Bromo-2,5-dimethoxybenzoic acid | Early-Stage Bromination |

| 2,5-Dimethoxy-benzoic acid methyl ester | C-O (Ester) | 2,5-Dimethoxybenzoic acid | Late-Stage Bromination |

| 2,5-Dimethoxybenzoic acid | C-C, C-O | 1,4-Dimethoxybenzene (from Hydroquinone) | Late-Stage Bromination |

| 4-Bromo-2,5-dimethoxybenzoic acid | C-C, C-O | Dimethyl ether of bromohydroquinone | Early-Stage Bromination |

Reactivity and Advanced Chemical Transformations of 4 Bromo 2,5 Dimethoxy Benzoic Acid Methyl Ester

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of EAS on the 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester ring is controlled by the directing effects of its four substituents.

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions C2 and C5 are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. msu.edu

Bromo Group (-Br): The bromine atom at C4 is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of resonance electron donation. youtube.com

Methyl Ester Group (-COOCH₃): The methyl ester group at C1 is a moderately deactivating group and is meta-directing, as it withdraws electron density from the ring through both induction and resonance. youtube.com

The positions available for substitution are C3 and C6. The directing effects of the substituents on these positions are as follows:

For position C3: This position is ortho to the C2-methoxy group, meta to the C1-ester group, ortho to the C4-bromo group, and meta to the C5-methoxy group.

For position C6: This position is ortho to the C5-methoxy group, ortho to the C1-ester group (deactivated), meta to the C2-methoxy group, and meta to the C4-bromo group.

Considering these competing influences, the powerful activating and directing effects of the methoxy groups are generally dominant. The C2-methoxy group strongly directs an incoming electrophile to the C3 position, while the C5-methoxy group directs to the C6 position. Therefore, electrophilic substitution reactions are expected to yield a mixture of 3- and 6-substituted products. The steric hindrance from the adjacent methyl ester group at C1 might slightly disfavor substitution at the C6 position. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would follow this general pattern. masterorganicchemistry.commsu.edu

The mechanism proceeds in two steps: first, the aromatic ring's π-electrons attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is the rate-determining step as it temporarily disrupts the ring's aromaticity. In the second, faster step, a base removes a proton from the carbon atom that formed the new bond, restoring aromaticity. masterorganicchemistry.com

Interactive Table: Directing Effects of Substituents on EAS

| Substituent | Position | Type | Directing Effect | Target Position(s) |

| -COOCH₃ | C1 | Deactivating | Meta | C3, C5 (blocked) |

| -OCH₃ | C2 | Activating | Ortho, Para | C1 (blocked), C3 |

| -Br | C4 | Deactivating | Ortho, Para | C3, C5 (blocked) |

| -OCH₃ | C5 | Activating | Ortho, Para | C4 (blocked), C6 |

Nucleophilic Substitution Reactions at the Bromo-Position

The bromine atom on the aromatic ring is a key site for transformations, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. researchgate.netnih.gov this compound can readily participate in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comarkat-usa.org This method is widely used to form new C-C bonds, for instance, in the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org It is a valuable method for synthesizing substituted alkenes.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. mdpi.com It is a reliable method for the synthesis of aryl alkynes.

Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (for Suzuki, Sonogashira, Negishi) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. mdpi.com

Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd Catalyst, Base |

| Heck | Alkene | C-C | Pd Catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Negishi | Organozinc Reagent | C-C | Pd or Ni Catalyst |

Lithiation of the aromatic ring offers an alternative pathway to functionalization. This can occur either through direct deprotonation of an acidic proton (ortho-metalation) or by metal-halogen exchange.

Directed ortho-Metalation (DoM): In DoM, a functional group on the ring, known as a Directed Metalation Group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.orgwikipedia.org Both the methoxy groups and the ester group in the target molecule can act as DMGs. The C2-methoxy group could direct lithiation to the C3 position, while the C1-ester group would also direct to the C6 position (less likely due to steric hindrance) or the C2 position (already substituted). The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.org

Lithium-Bromine Exchange: A more common and often faster reaction for aryl bromides is lithium-halogen exchange. acs.org Treating this compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would likely lead to the rapid exchange of the bromine atom for lithium. This generates a potent nucleophilic aryllithium species at the C4 position, which can then be reacted with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups at that position. Research on the closely related 2-bromo-4,5-dimethoxybenzoic acid has demonstrated the facility of this Li-Br exchange process. acs.org

Transformations Involving the Methyl Ester Moiety

The methyl ester group is a versatile handle for further molecular modifications, including hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

The methyl ester can be readily hydrolyzed to 4-bromo-2,5-dimethoxybenzoic acid under either acidic or basic conditions. chemspider.com Saponification, using a base like sodium hydroxide (B78521) in a mixture of water and an alcohol followed by acidic workup, is a common and high-yielding method. chemspider.com

The resulting carboxylic acid is a valuable intermediate itself. It can be converted into a variety of other functional groups:

Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acid chloride.

Amides: The carboxylic acid can be coupled with amines using standard coupling reagents (e.g., DCC, EDC) or via the acid chloride to form amides.

Esters: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction of the acid chloride with an alcohol can form different esters.

The methyl ester group can be reduced to a primary alcohol, (4-bromo-2,5-dimethoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) are typically used for this transformation.

This benzylic alcohol can then be subjected to various oxidation reactions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) can selectively oxidize the primary alcohol to the corresponding aldehyde, 4-bromo-2,5-dimethoxybenzaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way back to the carboxylic acid, 4-bromo-2,5-dimethoxybenzoic acid.

Interactive Table: Transformations of the Methyl Ester Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH, H₂O/MeOH; then H⁺ | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol |

| Alcohol Oxidation (Mild) | PCC or MnO₂ | Aldehyde |

| Alcohol Oxidation (Strong) | KMnO₄ or H₂CrO₄ | Carboxylic Acid |

Transesterification Processes

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. masterorganicchemistry.comwikipedia.org For this compound, this process involves the substitution of its methyl group (-OCH₃) with a different alkoxy group (-OR') derived from an alcohol (R'-OH). This reaction is typically reversible and can be catalyzed by either acids or bases. wikipedia.orglibretexts.org The position of the equilibrium is governed by the relative energies of the reactants and products, and the reaction is often driven to completion by using a large excess of the reactant alcohol, which can also serve as the solvent. wikipedia.orglibretexts.orgucla.edu

Acid-Catalyzed Transesterification: Under acidic conditions, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid protonates the carbonyl oxygen of the ester. wikipedia.orgresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol (e.g., ethanol (B145695), propanol). libretexts.orgresearchgate.net The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org For example, reacting this compound with ethanol in the presence of sulfuric acid would produce 4-Bromo-2,5-dimethoxy-benzoic acid ethyl ester and methanol. ucla.edu

Base-Catalyzed Transesterification: In the presence of a strong base, the mechanism involves the deprotonation of the reactant alcohol to form a more potent nucleophile, the alkoxide ion (e.g., ethoxide, C₂H₅O⁻). wikipedia.orgsrsintl.com This alkoxide directly attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. masterorganicchemistry.comsrsintl.com The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) to form the new, more stable ester. masterorganicchemistry.comsrsintl.com Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or sodium methoxide. srsintl.com It is crucial to conduct this reaction under anhydrous conditions, as the presence of water can lead to a competing hydrolysis reaction, forming the corresponding carboxylate salt. srsintl.com

The following table illustrates potential transesterification reactions for this compound with various alcohols.

| Reactant Alcohol | Catalyst Type | Example Catalyst | Expected Ester Product |

|---|---|---|---|

| Ethanol | Acid or Base | H₂SO₄ or NaOEt | 4-Bromo-2,5-dimethoxy-benzoic acid ethyl ester |

| Propan-1-ol | Acid or Base | p-TsOH or KOPr | 4-Bromo-2,5-dimethoxy-benzoic acid propyl ester |

| Butan-2-ol | Acid or Base | H₂SO₄ or KOBu | 4-Bromo-2,5-dimethoxy-benzoic acid sec-butyl ester |

| Benzyl (B1604629) alcohol | Acid or Base | H₂SO₄ or NaOBn | 4-Bromo-2,5-dimethoxy-benzoic acid benzyl ester |

| Ethylene glycol | Acid or Base | H₂SO₄ or NaH | Bis(4-bromo-2,5-dimethoxy-benzoate)ethane-1,2-diyl ester |

Reactions of the Methoxyl Groups

The two methoxyl (-OCH₃) groups on the aromatic ring of this compound are relatively stable ether linkages. However, they can undergo cleavage reactions under specific, often harsh, conditions to yield phenolic hydroxyl groups (-OH). This transformation, known as demethylation or ether cleavage, is a key reaction for modifying the properties of the molecule.

The most common and effective reagents for cleaving aryl methyl ethers are strong Lewis acids, particularly boron trihalides like boron tribromide (BBr₃). mdma.chresearchgate.net Protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also employed, though they frequently require higher reaction temperatures. rsc.org

Mechanism of Lewis Acid-Catalyzed Demethylation: Using BBr₃ as a representative reagent, the reaction initiates with the formation of a Lewis acid-base complex between the electron-rich ether oxygen and the electron-deficient boron atom. mdma.ch This coordination weakens the carbon-oxygen bond of the ether. A subsequent nucleophilic attack by a bromide ion on the methyl carbon, via an Sₙ2 mechanism, cleaves the methyl-oxygen bond to form methyl bromide and an aryloxy-dibromoborane intermediate. mdma.ch This intermediate is then hydrolyzed during aqueous workup to yield the final phenol. A stoichiometric amount of BBr₃ is required for each methoxy group to be cleaved. mdma.ch

Given the structure of this compound, the reaction can potentially yield three different products: two isomeric mono-hydroxy compounds (from selective cleavage of either the C2- or C5-methoxy group) and one di-hydroxy compound (from the cleavage of both methoxy groups). Achieving selectivity can be challenging and often depends on the precise reaction conditions and the electronic environment of each methoxy group. The presence of the electron-withdrawing bromo and ester groups influences the reactivity of the ether linkages. In many cases, reagents like BBr₃ are powerful enough to effect complete demethylation of both groups when used in sufficient excess. mdma.ch

The following table summarizes common demethylation reagents and the potential products from their reaction with this compound.

| Reagent | Typical Conditions | Potential Product(s) |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, low temp. to RT | 4-Bromo-2-hydroxy-5-methoxy-benzoic acid methyl ester 4-Bromo-5-hydroxy-2-methoxy-benzoic acid methyl ester 4-Bromo-2,5-dihydroxy-benzoic acid methyl ester |

| Hydrobromic acid (HBr) | Aqueous or in Acetic Acid, reflux | 4-Bromo-2,5-dihydroxy-benzoic acid methyl ester (often with ester hydrolysis) |

| Aluminum chloride (AlCl₃) | Inert solvent, often with a nucleophilic scavenger (e.g., ethanethiol) | Can offer selectivity, potentially favoring cleavage ortho to the ester group. |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl in aq. LiBr, ~110°C | 4-Bromo-2,5-dihydroxy-benzoic acid methyl ester. nih.gov |

4 Bromo 2,5 Dimethoxy Benzoic Acid Methyl Ester As a Strategic Synthetic Intermediate

Building Block for Complex Aromatic and Heterocyclic Scaffolds

The substituted benzene (B151609) ring of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester serves as a foundational scaffold for the synthesis of more elaborate aromatic and heterocyclic systems. The bromine atom is particularly significant, as it provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to append new aryl or vinyl groups at the 4-position of the benzene ring. researchgate.net This methodology allows for the construction of biaryl systems, which are common motifs in pharmaceuticals and materials science. For instance, the palladium-catalyzed reaction of this compound with an appropriate boronic acid can yield a variety of 4-aryl-2,5-dimethoxy-benzoic acid methyl esters.

The dimethoxy-substituted phenyl ring is also a precursor to various heterocyclic structures. For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions to form heterocycles such as benzoxazinones or quinolinones. While direct examples with the methyl ester are not extensively documented in readily available literature, the analogous 4-bromo-2,5-dimethoxybenzoic acid is a known intermediate in the synthesis of complex molecules. google.com

Precursor in the Total Synthesis of Natural Products and their Analogues

While specific examples of the direct use of this compound in the total synthesis of natural products are not prominently featured in the surveyed literature, its structural motifs are present in numerous natural products. The 2,5-dimethoxy substitution pattern is found in a variety of natural compounds, and the ability to introduce a bromo-substituent provides a strategic advantage for late-stage functionalization.

Role in Convergent and Linear Synthesis Pathways

In both convergent and linear synthetic strategies, the ability to introduce a pre-functionalized aromatic ring is highly advantageous. This compound can be envisioned as a key fragment in a convergent synthesis, where it is elaborated separately before being coupled with another complex intermediate. The bromine atom allows for facile coupling, while the ester and methoxy (B1213986) groups can be carried through several synthetic steps or modified as needed.

In a linear synthesis, this compound can serve as an early-stage starting material. The functional groups can be sequentially modified. For example, the ester could be reduced to an alcohol, which could then be transformed into other functional groups, or the bromine could be exchanged for another group via a substitution reaction, all while the methoxy groups modulate the reactivity of the aromatic ring.

Scaffold for the Development of Novel Organic Reagents and Ligands

The development of new reagents and ligands with tailored electronic and steric properties is crucial for advancing the field of organic synthesis. The this compound scaffold offers a platform for creating such molecules. The bromine atom can be readily converted into a variety of other functional groups, such as phosphines, boronic esters, or other metal-coordinating moieties, which are essential components of many catalytic systems.

For example, conversion of the bromo-substituent to a diphenylphosphine group would yield a potential ligand for transition metal catalysis. The electronic properties of such a ligand would be influenced by the electron-donating methoxy groups on the aromatic ring, which could in turn affect the reactivity and selectivity of the metal center in a catalytic cycle.

Contributions to the Advancement of New Methodologies in Organic Synthesis

The utility of a synthetic intermediate is often demonstrated by its application in the development of new synthetic methods. While direct evidence of this compound being the central molecule in the development of a novel named reaction is not apparent, its role as a substrate in the refinement and expansion of existing methodologies is plausible.

For instance, its use in challenging cross-coupling reactions could help to define the scope and limitations of new catalyst systems. The steric hindrance provided by the ortho-methoxy group and the electronic nature of the substituted ring can provide a good test case for the efficiency of new palladium or copper catalysts in Suzuki, Heck, or Buchwald-Hartwig amination reactions. The successful application of this substrate in such reactions would contribute to the broader understanding and applicability of these important synthetic tools.

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic and Conformational Studies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-field NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom's chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl groups. Due to the substitution pattern, the two aromatic protons are in different environments and appear as two singlets, a result of the lack of ortho or meta coupling between them. The three methyl groups—one from the ester and two from the methoxy (B1213986) substituents—are also chemically non-equivalent and are expected to appear as three distinct singlets. The chemical shifts are influenced by the electronic effects of the neighboring substituents (electron-withdrawing bromine and carboxylate groups, and electron-donating methoxy groups).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group will resonate at the lowest field (typically 165-170 ppm). The six aromatic carbons will have their chemical shifts determined by the attached substituents. Carbons bonded to oxygen (C2, C5) will be shifted downfield, while the carbon attached to bromine (C4) will also be influenced. The three methyl carbons will appear at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~120 |

| C2 | - | ~155 |

| C3 | ~7.3 | ~118 |

| C4 | - | ~115 |

| C5 | - | ~152 |

| C6 | ~7.2 | ~116 |

| C=O | - | ~166 |

| OCH₃ (ester) | ~3.9 | ~52 |

| OCH₃ (at C2) | ~3.8 | ~56 |

| OCH₃ (at C5) | ~3.85 | ~57 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. For the molecular formula C₁₀H₁₁BrO₄, HRMS can verify the mass to within a few parts per million.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance results in two prominent molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by approximately 2 m/z units.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl radical (•COOCH₃).

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Formula | Predicted m/z (for ⁷⁹Br) |

| [M]⁺ | [C₁₀H₁₁BrO₄]⁺ | 273.98 |

| [M+2]⁺ | [C₁₀H₁₁BrO₄]⁺ | 275.98 |

| [M-OCH₃]⁺ | [C₉H₈BrO₃]⁺ | 242.97 |

| [M-COOCH₃]⁺ | [C₈H₈BrO₂]⁺ | 214.97 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the 1720-1740 cm⁻¹ region. Other significant absorptions include C-O stretching vibrations for the ester and ether linkages, aromatic C=C stretching bands, and both aromatic and aliphatic C-H stretching vibrations. The C-Br stretch appears at lower wavenumbers, typically in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (aromatic) | Ar-H | 3000-3100 |

| C-H Stretch (aliphatic) | -CH₃ | 2850-3000 |

| C=O Stretch | Ester | 1720-1740 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Ester, Ether | 1000-1300 |

| C-Br Stretch | Aryl Bromide | 500-650 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, can offer valuable insights. rsc.org

In such structures, the benzene (B151609) ring is typically planar. The ester group may be slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho-substituent (the methoxy group at C2). The crystal packing would likely be stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the methoxy and ester oxygen atoms, as well as potential Br···O halogen bonding. These interactions dictate the three-dimensional architecture of the crystal lattice.

Advanced Spectroscopic Techniques (e.g., 2D NMR, NOESY, COSY, HMBC) for Complex Structure Resolution

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, the COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming that the two aromatic protons are not coupled to each other and are therefore isolated singlets.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for regiochemical assignment. For instance, correlations would be expected between the protons of the methoxy groups and the aromatic carbons to which they are attached (C2 and C5). A correlation from the aromatic proton at H3 to C1, C2, C4, and C5 would help confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show a correlation between the aromatic proton at C6 and the protons of the methoxy group at C5, confirming their spatial proximity. Similarly, a correlation between the C3 proton and the C2-methoxy protons would be expected.

Table 4: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons | Significance |

| HMBC | H3 | C1, C2, C4, C5 | Confirms position of H3 |

| HMBC | H6 | C1, C2, C4, C5 | Confirms position of H6 |

| HMBC | OCH₃ (at C2) Protons | C2 | Confirms methoxy group position |

| HMBC | OCH₃ (at C5) Protons | C5 | Confirms methoxy group position |

| NOESY | H3 ↔ OCH₃ (at C2) Protons | - | Confirms spatial proximity |

| NOESY | H6 ↔ OCH₃ (at C5) Protons | - | Confirms spatial proximity |

Computational and Theoretical Studies on 4 Bromo 2,5 Dimethoxy Benzoic Acid Methyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

No published studies using DFT or other quantum chemical methods to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors for 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester were found.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis, potential energy surfaces, or identification of stable conformers and rotational barriers for this molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Information from molecular dynamics simulations, which would describe the behavior of the compound in various solvents or its non-covalent intermolecular interactions, is not available in the scientific literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies that predict spectroscopic data such as NMR, IR, or UV-Vis spectra for this compound and compare these predictions with experimental findings could be located.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

There are no published computational models that investigate reaction pathways, identify transition state structures, or calculate activation energies for chemical reactions involving this specific ester.

Specialized Applications of 4 Bromo 2,5 Dimethoxy Benzoic Acid Methyl Ester in Chemical Sciences

Utilization as a Synthetic Precursor in the Preparation of Advanced Organic Materials

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester serves as a valuable building block in the synthesis of advanced organic materials, attributed to its unique molecular architecture. The presence of a reactive bromine atom, electron-donating methoxy (B1213986) groups, and a methyl ester functional group on a benzene (B151609) ring allows for a variety of chemical modifications, making it a versatile precursor for creating complex molecules with tailored properties.

While direct applications as a monomer for functional polymers are not extensively documented in publicly available literature, its structural motifs are relevant to the design of monomers. The bromo- and methoxy-substituted aromatic core can be functionalized to introduce polymerizable groups. For instance, the bromine atom can be replaced through cross-coupling reactions to incorporate vinyl, acrylate, or other polymerizable moieties. The methoxy groups can influence the solubility and electronic properties of the resulting polymers.

In the realm of optoelectronic materials, this compound can act as a scaffold for the synthesis of molecules with interesting photophysical properties. The electron-rich aromatic ring, substituted with methoxy groups, can be a core component of chromophores or luminophores. The bromo-functionality provides a convenient handle for introducing other aromatic or heterocyclic units through reactions like the Suzuki or Stille coupling, thereby extending the π-conjugation and tuning the electronic and optical properties of the final material. The precise substitution pattern on the benzene ring also allows for control over the molecular geometry, which is crucial for achieving desired solid-state packing and intermolecular interactions in optoelectronic devices.

Integration into Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The integration of this compound into flow chemistry and microreactor technology presents opportunities for enhancing synthetic efficiency and safety. Although specific, published examples of its use in these systems are not widespread, the principles of flow chemistry can be applied to reactions involving this compound to achieve better control over reaction parameters and improve yields.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages. These include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and intermediates. For instance, reactions involving organometallic reagents or other highly reactive species with this compound could be performed more safely and with higher selectivity in a microreactor. The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for rapid dissipation of heat, preventing runaway reactions.

Furthermore, multi-step syntheses starting from this precursor could be streamlined by designing integrated flow systems where the product of one reaction is directly fed into the next reactor without the need for intermediate purification steps. This can significantly reduce reaction times and waste generation. The table below illustrates a hypothetical comparison of a batch versus a flow synthesis involving a generic transformation of this compound.

| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small volumes |

| Scalability | Often challenging | More straightforward (scaling-out) |

| Product Purity | May require extensive purification | Often higher due to better control |

Role in the Development of New Catalytic Systems

While direct use of this compound as a catalyst is not its primary application, its role as a precursor in the development of new catalytic systems, particularly in the synthesis of novel ligands for transition metal catalysis, is a promising area of research. The functional groups present on the molecule provide versatile handles for the construction of complex ligand architectures.

The bromine atom on the aromatic ring is particularly useful for introducing phosphine, amine, or other coordinating groups through cross-coupling reactions. For example, a Suzuki or Buchwald-Hartwig amination reaction could be employed to attach a coordinating moiety to the benzene ring, thereby creating a new ligand. The methoxy groups can sterically and electronically tune the properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst it coordinates to.

The development of new ligands is crucial for advancing transition metal catalysis, as the ligand sphere around the metal center plays a critical role in determining the outcome of a catalytic reaction. By systematically modifying the structure of ligands derived from this compound, researchers can fine-tune the catalytic properties for specific applications, such as in cross-coupling reactions, hydrogenations, or polymerizations. Although specific examples of commercially successful catalysts derived from this exact precursor are not readily found in the literature, the synthetic strategies it enables are fundamental to the field of catalyst development.

Future Perspectives and Emerging Research Directions for 4 Bromo 2,5 Dimethoxy Benzoic Acid Methyl Ester

Exploration of Unconventional Reactivity and Novel Transformations

The unique substitution pattern of 4-bromo-2,5-dimethoxy-benzoic acid methyl ester, featuring an electron-rich dimethoxy-substituted ring and a reactive bromine atom, opens avenues for exploring unconventional reactivity beyond traditional transformations.

Late-stage functionalization (LSF) represents a powerful strategy for modifying complex molecules at a late stage of synthesis, thereby avoiding de novo synthesis for each new analog. The C-H bonds on the aromatic ring of this compound, activated by the methoxy (B1213986) groups, are prime targets for LSF. Methodologies such as transition-metal catalyzed C-H activation could enable the introduction of new functional groups at specific positions, leading to a diverse range of derivatives with potentially novel properties.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom in the target molecule provides a handle for such transformations. While Suzuki, Heck, and Sonogashira couplings are well-established, future research could focus on more novel cross-coupling reactions. For instance, photoredox catalysis could enable the coupling of this molecule with a wider range of partners under mild conditions. The electron-rich nature of the aromatic ring could also be exploited in visible-light-mediated arylation reactions.

The following table illustrates potential novel transformations for this compound:

| Transformation Type | Reagents and Conditions | Potential Product |

| C-H Arylation | Pd(OAc)₂, Arylboronic acid, Oxidant | Arylated this compound |

| Photoredox Coupling | Ir or Ru photocatalyst, Amine, Visible light | Derivatized benzoic acid methyl ester |

| Nickel-Catalyzed Reductive Alkylation | Ni catalyst, Alkyl halide, Reducing agent | Alkylated 2,5-dimethoxy-benzoic acid methyl ester |

Potential in Automated Synthesis and High-Throughput Experimentation

The increasing demand for rapid synthesis and screening of new chemical entities has led to the development of automated synthesis platforms and high-throughput experimentation (HTE). This compound is well-suited for incorporation into these modern workflows.

Automated flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The synthesis of derivatives of this compound could be significantly accelerated using flow reactors. For example, a flow system could be designed to perform a Suzuki-Miyaura cross-coupling on the bromo-substituent, followed by an in-line purification step, generating a library of biaryl compounds in a continuous fashion.

HTE, which involves the parallel execution of a large number of reactions on a small scale, can be employed to rapidly optimize reaction conditions or to screen for new catalysts for transformations involving this compound. For instance, a 96-well plate format could be used to screen a variety of ligands and bases for a challenging cross-coupling reaction, with the outcomes analyzed rapidly by techniques like mass spectrometry. nih.gov

The table below outlines a hypothetical HTE workflow for the optimization of a Suzuki-Miyaura reaction with this compound:

| Parameter | Variables | Number of Variations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 3 |

| Ligand | SPhos, XPhos, RuPhos | 3 |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 3 |

| Solvent | Toluene (B28343), Dioxane, THF | 3 |

| Total Experiments | 81 |

Opportunities within Sustainable and Biocatalytic Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic methods, with biocatalysis playing a key role.

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, lipases could be employed for the selective hydrolysis or transesterification of the methyl ester group under mild conditions. Furthermore, cytochrome P450 enzymes could potentially be engineered to perform selective demethylation of the methoxy groups or even hydroxylation at a specific C-H position on the aromatic ring. There is also emerging research on enzymatic halogenation and dehalogenation, which could provide a green route to either introduce or remove the bromine atom. researchgate.netchemimpex.com

The development of biocatalytic processes for the synthesis and modification of this compound would reduce reliance on hazardous reagents and solvents, contributing to a more sustainable chemical industry.

Challenges in Scalable Production and Industrial Translation of Academic Discoveries

While novel reactions and methodologies developed on a laboratory scale hold great promise, their translation to industrial production presents several challenges. The scalable synthesis of a multi-substituted compound like this compound and its derivatives requires careful consideration of cost, safety, and efficiency.

A multi-step synthesis, which is often required for such functionalized molecules, can be difficult to scale up due to the accumulation of impurities and the need for multiple purification steps. sci-hub.se The use of expensive reagents and catalysts, such as some palladium complexes used in cross-coupling reactions, can also be a significant barrier to industrial application. Furthermore, the transition from batch to continuous flow manufacturing, while offering many advantages, requires significant investment in specialized equipment and process development.

Overcoming these challenges will require close collaboration between academic and industrial researchers to develop robust, cost-effective, and scalable synthetic routes. Process optimization, catalyst recycling, and the implementation of efficient purification techniques will be crucial for the successful industrial translation of academic discoveries related to this compound.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-bromo-2,5-dimethoxy-benzoic acid methyl ester, and how are they determined?

- Answer : The compound's molecular formula is C₁₀H₁₁BrO₄ (calculated from and analogous structures). Key properties include:

- Molecular weight : ~279.10 g/mol (based on bromine and ester group contributions).

- Melting point : Not directly reported, but similar brominated esters (e.g., methyl 4-bromobenzoate) melt at ~40–50°C .

- Stability : Esters with electron-withdrawing groups (e.g., bromine) are generally stable under anhydrous, low-temperature storage (0–6°C recommended for analogs) .

- Characterization : IR spectroscopy identifies ester carbonyl (~1700–1750 cm⁻¹) and methoxy groups (~1250 cm⁻¹). NMR (¹H/¹³C) resolves aromatic protons and substituent positions .

Q. What is a reliable synthetic route for this compound?

- Answer : A two-step method can be adapted from literature:

Esterification : React 4-bromo-2,5-dimethoxy-benzoic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester.

- Yield : ~70–85% (based on analogous ester syntheses, e.g., methyl 4-hydroxybenzoate derivatives) .

- Key reagents : Anhydrous methanol, sulfuric acid, inert atmosphere (N₂) to prevent hydrolysis.

Q. How can researchers confirm the purity and identity of this compound?

- Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time compared to standards .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 279.0 (calculated).

- Elemental analysis : Validate %C, %H, and %Br (deviation <0.3% acceptable) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methoxy groups influence reactivity in cross-coupling reactions?

- Answer :

- Steric hindrance : The 2,5-dimethoxy groups may hinder nucleophilic attack at the aromatic ring, directing reactions (e.g., Suzuki coupling) to the para-bromo position.

- Electronic effects : Methoxy groups are electron-donating, activating the ring for electrophilic substitution, while bromine is mildly deactivating. Computational studies (DFT) are recommended to map electron density .

- Case study : In Pd-catalyzed couplings, bromine typically acts as a leaving group; optimize with ligands like PPh₃ and bases (K₂CO₃) in THF/water .

Q. What crystallographic data are available for structural analogs, and how can they guide polymorph studies?

- Answer :

- Analog data : 1-Bromo-4-chloro-2,5-dimethoxy-benzene () crystallizes in the P2₁/c space group with unit cell parameters a = 7.52 Å, b = 11.23 Å, c = 12.89 Å.

- Application : Use X-ray diffraction to resolve the ester's conformation. Hydrogen bonding between methoxy O and ester carbonyl may stabilize specific polymorphs .

- Method : Grow single crystals via slow evaporation in ethanol/chloroform (1:1); collect data at 100 K .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

- Answer :

- Problem : Overlapping signals for methoxy and aromatic protons.

- Solution :

Use 2D NMR (COSY, HSQC) to assign coupling patterns.

Compare with deuterated analogs (e.g., D₅-labeled methoxy groups) to simplify spectra .

Dynamic NMR : Study temperature-dependent shifts to identify rotamers or conformational exchange .

Q. What biological activities are predicted based on structural analogs, and how can they be validated?

- Answer :

- Predicted activities :

- Enzyme modulation : Similar brominated esters inhibit cytochrome P450 enzymes (e.g., CYP3A4) due to halogen-π interactions .

- Antimicrobial potential : Fluorinated analogs show activity against E. coli (MIC ~50 µg/mL); bromine may enhance lipid membrane penetration .

- Validation :

In vitro assays : Test against bacterial panels (CLSI guidelines) or enzyme targets (fluorescence-based inhibition assays).

SAR studies : Synthesize derivatives (e.g., replacing Br with Cl) to isolate contributions of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.